molecular formula C8H13NO2 B069054 4-ethoxy-2-methyl-2,3-dihydro-1H-pyridin-6-one CAS No. 186135-53-5

4-ethoxy-2-methyl-2,3-dihydro-1H-pyridin-6-one

Cat. No. B069054
CAS RN: 186135-53-5
M. Wt: 155.19 g/mol
InChI Key: NLJUTUPZAZZXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-2-methyl-2,3-dihydro-1H-pyridin-6-one is a chemical compound that belongs to the class of pyridinones. It is also known as EMDO or ethyl 2-methyl-4-oxo-3,4-dihydro-2H-pyridine-6-carboxylate. EMDO has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of EMDO is not fully understood. However, studies have suggested that it may exert its anti-tumor activity by inhibiting the expression of certain proteins involved in cancer cell growth and survival. EMDO has also been shown to induce cell cycle arrest and activate apoptotic pathways in cancer cells.
Biochemical and Physiological Effects
EMDO has been shown to exhibit a range of biochemical and physiological effects. Studies have reported that EMDO can reduce the production of inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation. EMDO has also been shown to exhibit antioxidant activity and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

EMDO has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. EMDO is also stable under a range of conditions, making it suitable for use in various experiments. However, EMDO has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on EMDO. One potential area of investigation is its use as a drug delivery agent. Studies could explore the potential of EMDO as a carrier for various drugs, including anti-cancer drugs. Another area of research could focus on the development of new synthetic methods for EMDO, which could lead to the production of more efficient and cost-effective methods of synthesis. Additionally, further studies could investigate the mechanism of action of EMDO, which could help to identify new targets for drug development.

Synthesis Methods

The synthesis of EMDO can be achieved through several methods, including the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of sodium ethoxide. Another method involves the reaction of ethyl acetoacetate with malononitrile and ammonium acetate in ethanol. EMDO can also be synthesized via the reaction of ethyl acetoacetate with ethyl cyanoacetate and ammonium acetate in ethanol.

Scientific Research Applications

EMDO has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. Studies have also shown that EMDO can inhibit the growth of cancer cells and induce cell apoptosis. Furthermore, EMDO has been investigated for its potential use as a drug delivery agent due to its ability to penetrate cell membranes.

properties

CAS RN

186135-53-5

Product Name

4-ethoxy-2-methyl-2,3-dihydro-1H-pyridin-6-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-ethoxy-2-methyl-2,3-dihydro-1H-pyridin-6-one

InChI

InChI=1S/C8H13NO2/c1-3-11-7-4-6(2)9-8(10)5-7/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

NLJUTUPZAZZXID-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)NC(C1)C

Canonical SMILES

CCOC1=CC(=O)NC(C1)C

synonyms

2(1H)-Pyridinone,4-ethoxy-5,6-dihydro-6-methyl-(9CI)

Origin of Product

United States

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